PTH-L-proline

Description

Historical Context of Parathyroid Hormone Discovery and Early Physiological Insights

The journey to understanding the parathyroid glands and their hormonal product was a gradual process marked by anatomical observation and physiological investigation. In 1852, Sir Richard Owen first described the parathyroid glands in a rhinoceros. nih.gov However, it was the Swedish medical student Ivar Sandström who provided the first detailed description of these glands in humans in 1880. oup.com Initially, these small glands were considered insignificant, often mistaken as part of the thyroid gland. nih.gov

The physiological importance of the parathyroid glands began to emerge in the late 19th and early 20th centuries. Researchers noted that the removal of the parathyroid glands in animals led to a condition of severe muscular spasms known as tetany, which was often fatal. pnas.orgdntb.gov.ua This observation was a crucial step in distinguishing the function of the parathyroid glands from that of the thyroid. pnas.org

In 1909, William MacCallum and Carl Voegtlin made a groundbreaking discovery by linking parathyroidectomy-induced tetany to low blood calcium levels (hypocalcemia). elifesciences.orgoup.com This established the parathyroid gland's central role in calcium regulation. The subsequent years saw efforts to isolate the active substance from these glands. In 1923, Adolph M. Hanson reported the preparation of a stable, active extract of the parathyroid glands. nih.gov However, it was James B. Collip who is widely credited with the discovery of parathyroid hormone (PTH) in 1925, having developed a method to prepare a potent extract that could effectively treat tetany. nih.govoup.com The purification and sequencing of PTH were later achieved by Rasmussen and Craig in 1959. elifesciences.org

Early insights into PTH's function revealed its role in increasing blood calcium levels by acting on bone and kidneys. google.com It was observed that PTH stimulates bone resorption, the process of breaking down bone tissue to release calcium into the bloodstream. google.com In the kidneys, PTH was found to enhance calcium reabsorption and promote the excretion of phosphate (B84403). oup.com These initial discoveries laid the groundwork for our current understanding of PTH as a key regulator of mineral metabolism.

Historical Context of L-Proline Isolation and Recognition of Biochemical Significance

L-proline, a unique amino acid with a secondary amine, was first isolated in 1900 by the German chemist Richard Willstätter. pnas.orgoup.com He synthesized it while studying N-methylproline. pnas.org A year later, in 1901, Emil Fischer isolated L-proline from natural sources, specifically from casein and the decomposition products of γ-phthalimido-propylmalonic ester. pnas.orgjci.org The name "proline" is derived from pyrrolidine (B122466), which forms its characteristic five-membered ring structure. pnas.org

Initially, the biochemical significance of L-proline was primarily associated with its role as a fundamental building block of proteins. Its rigid, cyclic structure imparts unique conformational constraints on polypeptide chains, making it a critical component in determining the three-dimensional structure of proteins, particularly in creating turns and kinks. google.comjci.org

A major breakthrough in understanding L-proline's significance came with the discovery of its high abundance in collagen, the most plentiful protein in animals. um.es Proline, and its hydroxylated form, hydroxyproline (B1673980), are essential for the stability of the collagen triple helix, which is crucial for the structural integrity of connective tissues such as skin, bones, tendons, and cartilage. google.comum.es This established L-proline as a key player in tissue structure and wound healing. um.es

Later research unveiled a broader spectrum of L-proline's biological roles. It was recognized as a non-essential amino acid, meaning the human body can synthesize it, primarily from L-glutamate. jci.orgebi.ac.uk Beyond its structural role, L-proline is involved in various metabolic pathways and cellular processes, including acting as an osmoprotectant, an antioxidant, and a signaling molecule. oup.comacs.org Its metabolism has been linked to cellular energy, redox balance, and stress responses. google.com

Conceptual Framework for Investigating the Interplay between Parathyroid Hormone and L-Proline

The interplay between Parathyroid Hormone (PTH) and L-proline is primarily understood through the lens of bone metabolism and cellular signaling. A conceptual framework for their interaction is built upon several key research findings that connect PTH's hormonal actions with the metabolic and structural roles of L-proline.

A significant aspect of this interplay is the regulation of collagen synthesis by PTH. Collagen, being rich in proline and hydroxyproline, is the primary protein component of the bone matrix. pnas.org Research has shown that PTH can have dual effects on collagen synthesis in bone cells. Continuous exposure to high levels of PTH has been found to inhibit collagen synthesis in fetal rat calvaria, primarily by decreasing the levels of procollagen (B1174764) mRNA. pnas.orgpnas.org Conversely, intermittent administration of PTH has an anabolic effect, stimulating bone formation, which inherently involves an increase in collagen production. jci.org This stimulation of collagen synthesis is associated with an increased incorporation of [3H]proline. jci.org

Furthermore, PTH directly influences the uptake of proline by bone cells. Studies on cultured neonatal mouse osteoblast-like cells have demonstrated that PTH increases proline transport. oup.comoup.com This effect is mediated by cyclic AMP (cAMP) and involves a decrease in the degradation of the amino acid transport system A proteins, which are responsible for proline uptake. oup.comoup.com By enhancing the availability of proline within osteoblasts, PTH can modulate the rate of collagen synthesis.

The signaling pathways of PTH also involve proline-rich motifs. The PTH receptor (PTH1R), a G protein-coupled receptor, contains proline-rich sequences in its C-terminal tail. nih.gov These motifs are crucial for mediating the activation of certain downstream signaling cascades, such as the ERK1/2 pathway, through the scaffolding of proteins like c-Src and beta-arrestin2. nih.govpnas.org Mutations in these proline-rich regions can impair PTH signaling. nih.gov Additionally, a single nucleotide polymorphism that results in a proline to leucine (B10760876) substitution in the PTH/PTHrP receptor has been identified and shown to impair receptor function. um.es

The breakdown of bone matrix, stimulated by PTH-induced bone resorption, leads to the release of collagen-derived amino acids, including hydroxyproline, into the circulation. oup.com Consequently, urinary hydroxyproline levels are often used as a biochemical marker of bone turnover and the skeletal response to PTH. oup.comnih.gov

The following data tables summarize key research findings that form the basis of our understanding of the PTH and L-proline interplay.

Table 1: Effects of PTH on Proline Uptake and Collagen Synthesis in Bone Cells

| Study Focus | Cell/Tissue Model | PTH Treatment | Key Findings | Reference |

| Proline Uptake | Neonatal mouse osteoblast-like cells | 24 nM bPTH-(1-34) for 6h | Increased initial velocity of proline transport by 85%. | oup.com |

| Proline Transport Kinetics | Neonatal mouse osteoblast-like cells | 24 nM bPTH-(1-34) | Increased Vmax of proline transport; Km unchanged. | oup.com |

| Collagen Synthesis (Inhibition) | Fetal rat calvaria | Continuous exposure | Decreased incorporation of [3H]proline into collagen. | pnas.orgnih.gov |

| Collagen Synthesis (Stimulation) | Fetal rat calvaria | Transient (24h) exposure | Enhanced [3H]proline incorporation into collagen 24-48h after removal. | jci.org |

| Procollagen mRNA Levels | Fetal rat calvaria | Continuous exposure | Decreased steady-state level of procollagen mRNA. | pnas.org |

Table 2: Role of Proline in PTH Receptor Signaling

| Component | Finding | Implication | Reference |

| PTH1R C-terminus | Contains proline-rich motifs. | Essential for scaffolding c-Src with beta-arrestin2 for ERK1/2 activation. | nih.govpnas.org |

| PTH/PTHrP Receptor | A proline to leucine substitution at position 132. | Impairs receptor's intrinsic binding activity for PTH and PTHrP. | um.es |

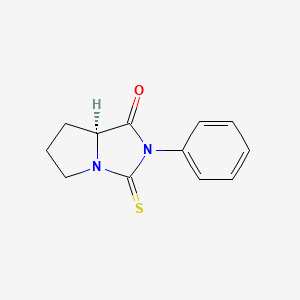

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJJBMAKBUZCKN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357544 | |

| Record name | PTH-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29635-99-2 | |

| Record name | PTH-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

L Proline Metabolism and Its Intracellular and Intercellular Dynamics

Biosynthetic Pathways of L-Proline in Eukaryotic and Prokaryotic Systems

The de novo synthesis of L-proline primarily proceeds through two main pathways, originating from either glutamate (B1630785) or ornithine. Both of these biosynthetic routes converge on the production of P5C, which is then subsequently reduced to L-proline. researchgate.netplos.org

Glutamate-Dependent L-Proline Synthesis via Pyrroline-5-carboxylate Synthase (P5CS) and Pyrroline-5-carboxylate Reductase (PYCR)

The primary pathway for L-proline biosynthesis in both prokaryotes and eukaryotes originates from glutamate. nih.govresearchgate.net This process is initiated by the enzyme Pyrroline-5-carboxylate Synthase (P5CS), which catalyzes the conversion of glutamate to γ-glutamyl phosphate (B84403) and subsequently to glutamate-γ-semialdehyde (GSA). nih.govnih.govresearchgate.net GSA exists in a spontaneous equilibrium with its cyclic form, P5C. mdpi.comnih.gov The final step in this pathway is the reduction of P5C to L-proline, a reaction catalyzed by Pyrroline-5-carboxylate Reductase (PYCR). nih.govnih.gov

P5CS is a bifunctional, ATP- and NAD(P)H-dependent mitochondrial enzyme that is considered a rate-limiting step in proline biosynthesis. nih.govaacrjournals.org Its activity is subject to feedback inhibition by proline, ensuring tight regulation of intracellular proline levels. mdpi.com

Ornithine-Dependent L-Proline Synthesis via Ornithine Aminotransferase (OAT) and Pyrroline-5-carboxylate Reductase (PYCR)

An alternative route for L-proline synthesis utilizes ornithine as a precursor. researchgate.netplos.org The enzyme Ornithine Aminotransferase (OAT), located in the mitochondria, converts ornithine to P5C. mdpi.comunimi.it This P5C can then be reduced to L-proline by PYCR, linking the urea (B33335) cycle to proline metabolism. aacrjournals.orgtandfonline.com The direction of this reaction is influenced by the cellular concentrations of ornithine and proline; high levels of ornithine can promote the synthesis of P5C from ornithine. mdpi.com

| Pathway | Starting Metabolite | Key Enzymes | Intermediate | Final Product |

|---|---|---|---|---|

| Glutamate-Dependent | Glutamate | Pyrroline-5-carboxylate Synthase (P5CS), Pyrroline-5-carboxylate Reductase (PYCR) | γ-Glutamyl Phosphate, Glutamate-γ-semialdehyde (GSA), Pyrroline-5-carboxylate (P5C) | L-Proline |

| Ornithine-Dependent | Ornithine | Ornithine Aminotransferase (OAT), Pyrroline-5-carboxylate Reductase (PYCR) | Pyrroline-5-carboxylate (P5C) | L-Proline |

Functional Specialization of Pyrroline-5-carboxylate Reductase Isozymes (PYCR1, PYCR2, PYCR3/L)

In humans, three isozymes of PYCR exist: PYCR1, PYCR2, and PYCRL (also known as PYCR3), each encoded by a distinct gene. plos.orgsymbiosisonlinepublishing.com These isozymes exhibit functional specialization and are localized in different cellular compartments.

PYCR1 and PYCR2: These two isozymes are highly similar in structure (84% homology) and are both located in the mitochondria. mdpi.complos.org Research indicates that PYCR1 and PYCR2 are primarily involved in the conversion of glutamate-derived P5C to proline. plos.orgresearchgate.net They are also subject to product inhibition by proline. plos.org

PYCRL (PYCR3): This isozyme is found in the cytosol and is structurally distinct from PYCR1 and PYCR2, being about 40 amino acids shorter at the C-terminus. plos.org PYCRL is exclusively linked to the conversion of ornithine-derived P5C to proline and is not inhibited by proline. plos.orgresearchgate.net

This subcellular and substrate-specific specialization suggests the existence of separate, unmixed pools of P5C within the cell, allowing for independent regulation of proline biosynthesis from either glutamate or ornithine. plos.org

| Isozyme | Location | Primary P5C Source | Inhibition by Proline |

|---|---|---|---|

| PYCR1 | Mitochondria | Glutamate | Yes |

| PYCR2 | Mitochondria | Glutamate | Yes |

| PYCRL (PYCR3) | Cytosol | Ornithine | No |

Catabolic Pathways of L-Proline

The breakdown of L-proline is a two-step oxidative process that occurs in the mitochondria, converting proline back to glutamate. frontiersin.orgd-nb.info This pathway is crucial for energy production and for providing intermediates for other metabolic routes. imrpress.com

L-Proline Oxidation by Proline Oxidase (PO/PRODH) and Pyrroline-5-carboxylate Dehydrogenase (P5CDH)

The catabolism of L-proline is initiated by the enzyme Proline Oxidase (PO), also known as Proline Dehydrogenase (PRODH). imrpress.comwikipedia.org PRODH is an FAD-dependent enzyme located on the inner mitochondrial membrane that oxidizes L-proline to P5C. imrpress.comwikipedia.org This reaction transfers electrons to the electron transport chain, contributing to ATP production. wikipedia.orgcreative-proteomics.com

The second and final step is the conversion of P5C to glutamate, catalyzed by the NAD+-dependent enzyme Pyrroline-5-carboxylate Dehydrogenase (P5CDH). frontiersin.orgnih.gov In eukaryotes, PRODH and P5CDH are separate monofunctional enzymes, whereas in some bacteria, they are fused into a single bifunctional enzyme called Proline Utilization A (PutA). nih.govresearchgate.netnih.gov

Interconversion with Glutamate and Ornithine Metabolism

The metabolism of L-proline is intricately linked with that of glutamate and ornithine, with P5C serving as the central metabolic hub. mdpi.comnih.gov The interconversion of these amino acids allows for the transfer of carbon and nitrogen between the TCA cycle and the urea cycle. mdpi.com For instance, the glutamate produced from proline catabolism can be converted to α-ketoglutarate by glutamate dehydrogenase, which then enters the TCA cycle. frontiersin.orgresearchgate.net Conversely, P5C can be converted to ornithine by OAT, replenishing the urea cycle. researchgate.net This metabolic flexibility underscores the importance of proline metabolism in maintaining cellular homeostasis and adapting to different metabolic demands. imrpress.com

Regulation of L-Proline Metabolic Fluxes

The cellular concentration of L-proline is meticulously controlled through a multi-layered regulatory network that governs its synthesis and degradation. This ensures that proline levels are maintained to meet metabolic demands while preventing the accumulation of potentially toxic intermediates. The regulation of proline metabolic fluxes involves a complex interplay of transcriptional, post-translational, and allosteric control mechanisms, as well as the compartmentalization of metabolic pathways within distinct cellular organelles.

The primary control point in L-proline metabolism is the transcriptional regulation of the genes encoding key enzymes in its biosynthetic and catabolic pathways. ontosight.ainumberanalytics.com In plants, the synthesis of proline from glutamate is primarily catalyzed by Δ¹-pyrroline-5-carboxylate synthetase (P5CS), while its degradation is initiated by proline dehydrogenase (ProDH). oup.comresearchgate.net The expression of the genes encoding these two enzymes, P5CS and ProDH, is often reciprocally regulated in response to environmental cues. oup.comoup.com For instance, under conditions of osmotic stress, such as drought or high salinity, P5CS gene expression is significantly upregulated to promote proline accumulation, which acts as an osmoprotectant. bioone.orgfrontiersin.org Conversely, the expression of ProDH is downregulated during stress to prevent the degradation of accumulated proline. researchgate.netbioone.org Upon relief from stress, this pattern is reversed, with P5CS expression decreasing and ProDH expression increasing to catabolize the excess proline. oup.combioone.org

The regulation of these genes is mediated by a variety of transcription factors that respond to different cellular signals. frontiersin.org Both ABA-dependent and ABA-independent signaling pathways have been shown to be involved in the transcriptional control of proline metabolism. frontiersin.orgresearchgate.net

Beyond transcriptional control, post-translational modifications of the key enzymes also play a crucial role in regulating proline metabolic flux. ontosight.ainumberanalytics.com There is evidence suggesting that both P5CS and ProDH are subject to post-translational modifications, although the specific nature of these modifications is not fully understood. frontiersin.org These modifications can modulate the activity and stability of the enzymes, providing another layer of control over proline levels. frontiersin.org

A critical and rapid mechanism for regulating L-proline biosynthesis is allosteric regulation, specifically feedback inhibition. ontosight.ai The key enzyme in the proline biosynthetic pathway, Δ¹-pyrroline-5-carboxylate synthetase (P5CS), is subject to feedback inhibition by the end-product, L-proline. bioone.orgpnas.orgresearchgate.net This means that as proline accumulates in the cell, it binds to a specific allosteric site on the P5CS enzyme, leading to a conformational change that reduces the enzyme's catalytic activity. researchgate.netnih.gov This mechanism allows for a swift response to changes in cellular proline concentrations, preventing its over-accumulation. nih.gov

Studies have shown that the γ-glutamyl kinase (γ-GK) activity of the bifunctional P5CS enzyme is the primary target of this feedback inhibition. researchgate.netasm.org The sensitivity of P5CS to proline inhibition can vary between different organisms and even between different isoforms of the enzyme within the same organism. pnas.orgasm.org For example, in the plant Vigna aconitifolia, a single amino acid substitution (F129A) in the P5CS enzyme significantly reduces its sensitivity to proline feedback inhibition, leading to higher proline accumulation. bioone.orgresearchgate.netnih.gov This demonstrates the in vivo significance of this regulatory mechanism in controlling proline levels. nih.gov

While it was once suggested that this feedback regulation might be lost under stress conditions, evidence from transgenic plants expressing a feedback-insensitive P5CS mutant indicates that feedback inhibition plays a role in controlling proline levels under both normal and stress conditions. nih.govoup.com

The spatial separation of metabolic pathways within different cellular organelles is a key strategy for regulating metabolic flux, and L-proline metabolism is a prime example of this principle. bioone.orgresearchgate.net The biosynthesis and catabolism of proline occur in distinct subcellular compartments, allowing for their independent and coordinated regulation. researchgate.netresearchgate.net

Proline synthesis from glutamate primarily takes place in the cytoplasm and, in plants, also in the chloroplasts. bioone.orgresearchgate.netnih.gov The enzymes responsible for this pathway, P5CS and P5C reductase (P5CR), are located in these compartments. researchgate.netnih.gov

In contrast, the catabolism of proline back to glutamate occurs exclusively within the mitochondria. bioone.orgresearchgate.netoup.com The enzymes proline dehydrogenase (ProDH) and P5C dehydrogenase (P5CDH), which catalyze the two steps of proline degradation, are localized to the mitochondrial inner membrane and matrix, respectively. oup.comoup.commdpi.com This compartmentalization necessitates the transport of proline into the mitochondria for its degradation. researchgate.netmdpi.com The transport of proline across the mitochondrial membrane is an active process mediated by specific carriers. researchgate.netmdpi.com

This separation of synthesis and degradation pathways allows for the establishment of a "proline cycle," where proline can be synthesized in the cytoplasm/chloroplasts and then transported to the mitochondria to be used as a source of energy, reducing equivalents, and nitrogen. bioone.orgcore.ac.uk The transport of intermediates, such as P5C, between these compartments has been proposed but is not yet fully demonstrated. bioone.orgresearchgate.net

Allosteric Regulation and Feedback Inhibition

L-Proline Transport Mechanisms and their Role in Cellular Homeostasis

The transport of L-proline across cellular and organellar membranes is a critical process for maintaining cellular homeostasis, enabling intercellular communication, and facilitating the compartmentalization of its metabolism. This transport is mediated by a diverse family of specialized membrane proteins known as proline transporters.

L-proline transport across the plasma membrane is achieved through several mechanisms, including sodium-dependent and proton-dependent transport. researchgate.net In many cell types, proline uptake is coupled to the co-transport of sodium ions (Na⁺), driven by the electrochemical gradient of Na⁺ across the membrane. This sodium-dependent transport is a key mechanism for concentrating proline within the cell. Additionally, proton-coupled amino acid transporters (PATs) can mediate proline uptake, utilizing the proton gradient across the membrane. researchgate.net

Several families of transporters are involved in proline transport. In humans, the Solute Carrier Family 6 (SLC6) contains members that are crucial for proline transport. uniprot.orggenecards.org Specifically, SLC6A20 (also known as SIT1 or XTRP3) functions as a sodium- and chloride-dependent transporter for imino acids like L-proline. uniprot.orggenecards.orgnih.gov This transporter is expressed in tissues such as the kidney and small intestine, where it plays a role in proline reabsorption. nih.govnih.gov Recent studies have also implicated SLC6A20 in regulating glycine (B1666218) levels in the brain. embopress.org

In plants, proline transport is mediated by transporters from the Amino Acid/Auxin Permease (AAAP) and Amino Acid-Polyamine-Choline (APC) families. nih.gov Specific transporters, designated as ProTs, are responsible for the selective, long-distance transport of proline throughout the plant. nih.gov

The regulation of these transporters is crucial for maintaining cellular proline homeostasis. frontiersin.org Their expression and activity can be modulated by various factors, including the availability of proline and other amino acids, as well as by cellular stress conditions. For instance, in yeast, the expression of vacuolar amino acid transporters (AVT genes) is upregulated in response to exogenous proline, suggesting their involvement in the subcellular distribution and storage of proline. jst.go.jp This intricate network of transporters ensures that proline is delivered to the appropriate cellular compartments and tissues where it is needed, contributing to processes such as protein synthesis, osmotic adjustment, and stress response. nih.gov

Interactive Data Table: Key Enzymes and Transporters in L-Proline Metabolism

| Molecule | Function | Location | Regulation |

| Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS) | Catalyzes the first two steps of proline biosynthesis from glutamate. | Cytoplasm, Chloroplasts (in plants) | Transcriptional upregulation by stress; Feedback inhibition by proline. oup.combioone.orgresearchgate.net |

| Proline Dehydrogenase (ProDH) | Catalyzes the first step of proline catabolism to P5C. | Mitochondria | Transcriptional downregulation by stress; Upregulation upon stress relief. researchgate.netbioone.org |

| Δ¹-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) | Catalyzes the second step of proline catabolism, converting P5C to glutamate. | Mitochondria | Transcriptional regulation by environmental and developmental factors. bioone.org |

| P5C Reductase (P5CR) | Catalyzes the final step of proline biosynthesis, reducing P5C to proline. | Cytoplasm, Chloroplasts (in plants) | Substrate availability. nih.gov |

| SLC6A20 (SIT1/XTRP3) | Sodium- and chloride-dependent transport of proline and other imino acids. | Plasma membrane (e.g., kidney, small intestine) | Substrate availability; Expression levels regulated by developmental and physiological cues. uniprot.orgnih.gov |

| Proline Transporters (ProT - in plants) | Selective, long-distance transport of proline. | Plasma membrane | Expression regulated by stress and developmental signals. nih.gov |

| Vacuolar Amino Acid Transporters (AVT - in yeast) | Transport of amino acids, including proline, across the vacuolar membrane. | Vacuolar membrane | Upregulated by exogenous proline. jst.go.jp |

Molecular and Cellular Mechanisms of Parathyroid Hormone Pth Action and L Proline Integration

Interplay between Parathyroid Hormone and L-Proline in Cell Metabolism and Function

Parathyroid hormone significantly influences cellular metabolism in its target cells, particularly osteoblasts, including the uptake and utilization of amino acids like L-proline, which is essential for bone matrix synthesis.

PTH has been shown to enhance the uptake of amino acids, including proline, by osteoblasts. frontiersin.org Studies using cultured osteoblast-like cells have demonstrated that treatment with the synthetic N-terminal fragment of bovine PTH, bPTH-(1-34), increases the initial velocity of proline transport. nih.gov This effect appears to be mediated by the cAMP pathway, as it can be mimicked by cAMP analogs. nih.gov The mechanism involves PTH increasing the half-life of the amino acid transport system A proteins, effectively decreasing their degradation rate, and potentially stimulating their synthesis. nih.gov This enhanced uptake provides the necessary building blocks for the increased protein synthesis required for bone formation. researchgate.net

The table below details findings from a study on PTH's effect on proline transport in osteoblast-like cells.

| Treatment Condition | Effect on Proline Transport | Mechanism |

| 24 nM bPTH-(1-34) for 6 h | 85% increase in initial velocity. nih.gov | Decreased degradation of transport proteins. nih.gov |

| bPTH-(1-34) + Cycloheximide | Transport still increased (60% > control Vmax). nih.gov | Suggests a post-translational regulatory mechanism. nih.gov |

| 1 mM DBcAMP | Duplicated the effects of PTH. nih.gov | Confirms cAMP as the mediating second messenger. nih.gov |

L-proline is a major constituent of collagen, the primary protein component of the bone matrix. researchgate.netfrontiersin.org The synthesis of type I collagen by osteoblasts is a critical step in bone formation. jci.org The influence of PTH on collagen synthesis is complex and depends on the mode of administration.

Continuous exposure to PTH has been shown to inhibit collagen synthesis in organ cultures of fetal rat calvaria. nih.gov This inhibitory effect is specific for collagen and appears to be mediated by cAMP. nih.gov

In contrast, transient or intermittent exposure to PTH can stimulate collagen synthesis. jci.org This anabolic effect is thought to be mediated, at least in part, by the local production of insulin-like growth factor I (IGF-I). jci.org The enhanced proline uptake stimulated by PTH provides the necessary substrate for this increased collagen production. frontiersin.orgpnas.org The synthesized proline is incorporated into procollagen (B1174764) chains, where it undergoes post-translational hydroxylation to form hydroxyproline (B1673980), a step crucial for the stability of the collagen triple helix. researchgate.netfrontiersin.org Therefore, by regulating both the availability of proline and the expression of factors that promote matrix synthesis, PTH plays a pivotal role in modulating the production of the collagenous framework of bone. frontiersin.orgjci.org

Impact of L-Proline on Cellular Bioenergetics and Redox Homeostasis in PTH-Responsive Cells

L-proline, a multifaceted amino acid, plays a significant role in the cellular bioenergetics and redox balance of cells that respond to parathyroid hormone (PTH), such as osteoblasts. elifesciences.org PTH can stimulate the uptake of amino acids, including proline, in osteoblastic cells. nih.govnih.gov This increased availability of proline is crucial as osteoblasts have a high demand for this amino acid, primarily for direct incorporation into proline-rich proteins like collagen, which is fundamental for bone formation. elifesciences.org

The metabolism of proline is intrinsically linked to the cell's redox state. d-nb.inforesearchgate.net Proline synthesis involves the oxidation of NAD(P)H, while its degradation via proline dehydrogenase donates electrons to FAD+. d-nb.info This metabolic cycle allows proline to act as a redox shuttle, influencing the cellular redox environment. mdpi.com In PTH-responsive cells, particularly during differentiation and bone formation, there is a heightened demand for proline to support the synthesis of specific proteins. elifesciences.org While the primary fate of proline in osteoblasts appears to be protein synthesis rather than extensive catabolism for energy, its metabolism is a key component in maintaining cellular homeostasis. elifesciences.org

PTH signaling, through pathways like PKA, influences cellular metabolism, including glycolysis and fatty acid oxidation in bone cells. nih.govresearchgate.net The integration of L-proline metabolism within this broader metabolic reprogramming induced by PTH is critical. Proline metabolism can contribute to maintaining redox homeostasis, which is essential for normal cell function, especially under the metabolically demanding conditions of osteoblast differentiation. d-nb.inforesearchgate.net The availability and metabolism of proline, therefore, support the anabolic functions stimulated by PTH in bone.

Structural and Functional Significance of Proline Residues in PTH and PTH1R

Identification of Proline-Rich Motifs in PTH1R and their Role in Scaffolding and Signaling

The C-terminus of the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor, contains several proline-rich motifs (PxxP) that are crucial for its signaling functions. nih.govresearchgate.net These motifs act as docking sites for signaling proteins containing Src homology 3 (SH3) domains, such as c-Src. researchgate.netucsf.edu Research has identified four such proline-rich motifs in the distal C-terminus of PTH1R. nih.gov

The binding of c-Src to these proline-rich motifs is a key event in the activation of the ERK1/2 signaling cascade in response to PTH. nih.gov This interaction facilitates the scaffolding of c-Src with β-arrestin2. nih.govresearchgate.net Upon PTH stimulation, both c-Src and β-arrestin2 co-precipitate with PTH1R. nih.gov Mutating these proline-rich motifs to alanine (B10760859) has been shown to abolish the co-precipitation of c-Src and β-arrestin and significantly reduce PTH-stimulated ERK1/2 activation. nih.govresearchgate.net

This scaffolding mechanism allows for a switch from G-protein-mediated signaling to β-arrestin-mediated signaling pathways. oup.compnas.org The proline-rich motifs in the PTH1R C-terminus are therefore essential structural determinants that enable the assembly of a signaling complex required for specific downstream effects of PTH, such as the activation of the MAPK pathway. nih.govresearchgate.net

Analysis of PTH Gene Mutations Involving Proline Residues and their Impact on Hormone Processing and Activity (e.g., S23P/S1P Mutations)

Mutations in the parathyroid hormone (PTH) gene that involve proline residues can have profound effects on the processing, secretion, and biological activity of the hormone, often leading to disorders of calcium homeostasis.

A notable example is the homozygous S23P mutation, where a serine at position 23 of the pre-pro-PTH sequence is replaced by a proline. researchgate.netnih.gov This mutation occurs at a critical site for signal peptidase cleavage. The introduction of proline prevents the cleavage of the pre-pro-peptide in the endoplasmic reticulum, leading to its retention in the microsomal membrane and subsequent degradation. nih.gov This results in a failure to produce and secrete mature, active PTH, causing an autosomal recessive form of familial isolated hypoparathyroidism (FIH). researchgate.netnih.gov

Another significant mutation is the S1P mutation, a homozygous change where the serine at the first position of the mature PTH molecule is substituted with proline. pnas.org While in vitro studies with a synthetic [P1]PTH(1-34) peptide showed bioactivity comparable to the wild-type [S1]PTH(1-34), cells expressing the full-length prepro[P1]PTH failed to secrete a biologically active hormone. pnas.org Instead, they secrete an inactive pro-hormone, pro[P1]PTH. This indicates that the S1P mutation interferes with the proper processing of proPTH to mature PTH, leading to hypocalcemia despite elevated levels of immunoreactive PTH. pnas.org

These findings underscore the critical role of specific amino acid residues, and the structural constraints imposed by proline, in the correct post-translational processing and secretion of PTH.

Table 1: PTH Gene Mutations Involving Proline

| Mutation | Location in PTH Sequence | Consequence | Phenotype |

|---|---|---|---|

| S23P | Pre-pro-PTH (Signal Peptide) | Prevents signal peptidase cleavage of pre-pro-PTH. nih.gov | Familial Isolated Hypoparathyroidism (FIH). researchgate.netnih.gov |

| S1P | Mature PTH (Position 1) | Impairs processing of pro-PTH to mature PTH, leading to secretion of inactive pro-hormone. pnas.org | Hypocalcemia with elevated but inactive PTH. pnas.org |

Conformational Constraints Imposed by L-Proline in Peptide and Protein Structures

The unique cyclic structure of L-proline significantly restricts the conformational flexibility of a peptide backbone. uzh.chmdpi.com Unlike other amino acids, the side chain of proline is a pyrrolidine (B122466) ring that includes the backbone amide nitrogen. This formation creates a tertiary amide bond when incorporated into a peptide chain, which has several important consequences. mdpi.comsigmaaldrich.com

Firstly, the pyrrolidine ring restricts the possible values of the phi (φ) torsion angle to a narrow range, typically around -60°. uzh.ch This rigidity makes proline an "α-helix breaker" because its structure is incompatible with the standard α-helical conformation. uzh.chsigmaaldrich.com However, it is a frequent component of β-turns, where it helps to induce the sharp turns necessary for this secondary structure. mdpi.com

Secondly, the Xaa-Pro peptide bond (where Xaa is any amino acid) has a relatively high probability of adopting the cis conformation compared to peptide bonds involving other amino acids. The energy difference between the cis and trans isomers of the Xaa-Pro bond is small, allowing for a significant population of the cis isomer at room temperature. frontiersin.org This cis-trans isomerization can act as a molecular switch, influencing protein folding, assembly, and function.

The presence of proline, therefore, imposes significant local conformational constraints that are critical for defining the three-dimensional structure and, consequently, the biological function of peptides and proteins, including hormones like PTH and their receptors. uzh.chmdpi.com

Table 2: Conformational Properties of L-Proline in Peptides

| Property | Description | Structural Implication |

|---|---|---|

| Restricted Phi (φ) Angle | The pyrrolidine ring limits the rotation around the N-Cα bond. uzh.ch | Acts as a breaker of α-helical structures; promotes formation of β-turns and polyproline helices. uzh.chmdpi.com |

| Cis-Trans Isomerization | The Xaa-Pro peptide bond can exist in both cis and trans conformations with a lower energy barrier for isomerization compared to other peptide bonds. frontiersin.org | Influences protein folding, stability, and can function as a molecular switch in biological processes. frontiersin.org |

| Lack of Amide Hydrogen | The amide nitrogen is part of the pyrrolidine ring and is a tertiary amine, lacking a hydrogen atom. sigmaaldrich.com | Cannot act as a hydrogen bond donor, disrupting regular secondary structures like α-helices and β-sheets. mdpi.comsigmaaldrich.com |

Physiological and Pathophysiological Roles of the Pth L Proline Axis

Bone and Cartilage Biology

Regulation of Osteoblast Differentiation and Bone Formation by PTH and L-Proline

Parathyroid hormone (PTH) is a primary endocrine regulator of bone remodeling, exerting complex effects on bone-forming cells called osteoblasts. nih.govnih.gov Intermittent administration of PTH has an anabolic, or bone-building, effect, which is achieved by increasing the number of osteoblasts and stimulating the deposition of mineralized matrix. nih.govnih.govharvard.edu PTH influences osteoblast differentiation through multiple mechanisms. It can drive early osteoblast lineage cells to differentiate into mature osteoblasts and steers them away from becoming fat cells (adipocytes). harvard.edu Furthermore, PTH can reduce osteoblast apoptosis (programmed cell death), thereby increasing their lifespan and bone-forming capacity. nih.govharvard.edu The hormone also indirectly promotes osteoblast differentiation by stimulating osteoclasts (bone-resorbing cells) to release growth factors embedded in the bone matrix. nih.govharvard.edu

L-proline is a crucial amino acid for osteoblasts, not just as a component of proteins, but as a key factor in their differentiation and function. elifesciences.orgutsouthwestern.edu Osteoblast differentiation is marked by the synthesis of a unique set of proteins that are notably rich in proline, including essential transcription factors like RUNX2 and the major bone matrix protein, Type I collagen (COL1A1). elifesciences.orgnih.gov In fact, COL1A1 is composed of about 22% proline. utsouthwestern.edu Studies have shown that osteoblasts increase their consumption of proline during differentiation. utsouthwestern.edu This high demand is met by specific amino acid transporters, such as SLC38A2, which acts to bring proline into the cell. elifesciences.orgnih.gov A deficiency in this transporter limits the availability of proline, which in turn impairs the synthesis of these critical proline-rich proteins, hindering osteoblast differentiation and subsequent bone formation. elifesciences.orgnih.govnih.gov

| Molecule | Primary Role in Bone Formation | Mechanism of Action | Key Research Findings |

|---|---|---|---|

| Parathyroid Hormone (PTH) | Regulates bone remodeling and formation | Increases osteoblast number, stimulates matrix deposition, reduces osteoblast apoptosis, and promotes differentiation of progenitor cells. nih.govnih.govharvard.edu | Intermittent PTH treatment shows anabolic effects, enhancing bone mass. nih.govnih.gov |

| L-Proline | Essential for synthesis of bone matrix proteins | Serves as a critical building block for proline-rich proteins like Type I collagen and transcription factors (e.g., RUNX2). elifesciences.orgutsouthwestern.edunih.gov | Osteoblast differentiation is associated with increased proline consumption and is impaired by limited proline availability. elifesciences.orgutsouthwestern.edu |

| SLC38A2 | Transports L-proline into osteoblasts | Facilitates the uptake of proline necessary for the synthesis of essential osteoblast proteins. elifesciences.orgnih.gov | Genetic deletion of SLC38A2 in mice leads to impaired bone formation due to insufficient proline supply. elifesciences.orgnih.gov |

Chondrogenesis and Cartilage Regeneration Modulation by PTH and L-Proline

Parathyroid hormone-related protein (PTHrP), which acts through the same receptor as PTH (PTH1R), plays a vital role in cartilage development, a process known as chondrogenesis. nih.govphysiology.org A key function of PTHrP is to prevent the premature hypertrophy (enlargement) of chondrocytes, the cells responsible for cartilage formation. nih.govresearchgate.net This regulation is crucial during endochondral ossification, where cartilage is replaced by bone. nih.gov By inhibiting chondrocyte hypertrophy, PTHrP helps maintain a pool of proliferating chondrocytes, which is essential for proper bone growth. frontiersin.org Some studies suggest that PTHrP can also suppress abnormal hypertrophy in articular cartilage, indicating its potential in strategies for cartilage repair. nih.govresearchgate.net The intermittent application of PTHrP has been shown to encourage the chondrogenic differentiation of mesenchymal stem cells while simultaneously reducing markers associated with endochondral ossification. smw.ch

L-proline is a fundamental component in the medium used for in vitro chondrogenic differentiation. nih.govnih.gov Its primary role is to support the formation of collagen, a major component of the cartilage extracellular matrix. nih.gov Specifically, L-proline is necessary to stabilize the alpha-helix conformation of collagen molecules. nih.gov Standard protocols for inducing chondrogenesis in mesenchymal stem cells often include L-proline along with other factors like dexamethasone (B1670325) and transforming growth factor-beta (TGF-β) to effectively promote the production of cartilage matrix. nih.govelsevier.esmdpi.com

L-Proline in Bone Matrix Remodeling and Hydroxyproline (B1673980) Excretion as a Biomarker

The process of bone remodeling involves a continuous cycle of bone resorption by osteoclasts and bone formation by osteoblasts. L-proline is integral to this process as a major constituent of Type I collagen, the primary protein in the bone matrix. elifesciences.orgutsouthwestern.edu During bone resorption, osteoclasts break down the collagenous matrix, releasing amino acids, including proline and its modified form, hydroxyproline. nih.govmednexus.org It has been speculated that the proline released from collagen degradation could potentially be re-utilized by osteoblasts to support the synthesis of new bone matrix. frontiersin.org

Hydroxyproline, which is formed by the post-translational modification of proline residues in collagen, is a well-known biomarker for bone resorption. nih.govoup.com When bone is broken down, degradation products of collagen, including hydroxyproline, are released into the bloodstream and subsequently excreted in the urine. mednexus.orgresearchgate.net Although urinary hydroxyproline has been used for decades to assess bone turnover, its utility is limited by a lack of specificity. nih.govccjm.org This is because hydroxyproline is also released from the breakdown of other collagen-containing tissues, such as skin, and its levels can be influenced by dietary intake of collagen and gelatin. mednexus.orgccjm.org Despite these limitations, it remains a marker of interest in the study of metabolic bone diseases. oup.comresearchgate.net

| Biomarker | Origin | Clinical Significance | Limitations |

|---|---|---|---|

| Urinary Hydroxyproline | Metabolic product of collagen breakdown, particularly from bone. nih.gov | Used as a marker of bone resorption to assess and monitor bone metabolism. nih.govresearchgate.net | Lacks specificity as it is also derived from non-skeletal collagen and diet, affecting its accuracy. mednexus.orgccjm.org |

| Deoxypyridinoline | A cross-linking component of collagen, more specific to bone. oup.com | A more bone-specific marker of resorption compared to hydroxyproline. oup.com | Less commonly used in routine clinical practice. |

| N- and C-telopeptides of Type I Collagen | Fragments from the ends of Type I collagen molecules released during resorption. nih.gov | Provide a specific measure of Type I collagen degradation, reflecting bone resorption activity. nih.gov | Assay variability can be a concern. |

Broader Metabolic and Stress Responses

L-Proline as an Osmolyte and its Role in Cellular Stress Protection

L-proline is recognized as a significant osmolyte, a small molecule that helps cells maintain their volume and turgor pressure under conditions of osmotic stress, such as those caused by high salinity or drought. nih.govcore.ac.uk When cells are exposed to hypertonic environments, they accumulate osmolytes like proline to balance the external osmotic pressure and prevent excessive water loss and shrinkage. nih.govfrontiersin.org This function is a conserved defense mechanism observed across various organisms, from bacteria and plants to human cells. nih.govfrontiersin.org

Beyond its role in osmotic adjustment, proline acts as a chemical chaperone, protecting cellular structures. nih.gov It helps to stabilize proteins and membranes, preventing their denaturation or aggregation during stressful conditions. core.ac.uknih.gov This protective capacity extends to shielding cells from damage induced by extreme temperatures and free radicals. nih.govcore.ac.uk For instance, proline accumulation has been shown to enhance tolerance to freezing in various organisms. nih.gov The ability of proline to act as a hydrotrope and alleviate cytoplasmic acidosis further contributes to its protective functions under stress. nih.gov

L-Proline Metabolism in Redox Balance and Reactive Oxygen Species (ROS) Homeostasis

The metabolism of L-proline is intrinsically linked to cellular redox homeostasis, which is the balance between oxidizing and reducing agents within a cell. nih.govcore.ac.uk The interconversion of proline and its precursor, Δ¹-pyrroline-5-carboxylate (P5C), known as the proline cycle, plays a crucial role in regulating the ratios of important redox couples like NADP+/NADPH and FAD/FADH₂. nih.govmdpi.com

Proline synthesis consumes NADPH, thereby helping to maintain the NADP+ pool, which can stimulate the pentose (B10789219) phosphate (B84403) pathway—a critical route for generating reducing power and precursors for nucleotide synthesis. nih.govmdpi.com Conversely, the breakdown of proline by the mitochondrial enzyme proline dehydrogenase (PRODH) donates electrons to the electron transport chain, which can lead to the production of both ATP and reactive oxygen species (ROS). nih.govcreative-proteomics.comnih.gov

This dual role allows proline metabolism to act as a redox buffer. Under certain stress conditions, the accumulation of proline can function as an antioxidant, either by directly scavenging ROS or by enhancing the activity of antioxidant enzymes. mdpi.comtandfonline.comresearchgate.net However, the catabolism of proline can also be pro-oxidant, generating ROS as a signaling molecule to trigger adaptive responses like apoptosis or autophagy. nih.govnih.gov This dynamic interplay enables proline metabolism to fine-tune the cellular redox state and ROS levels, which is essential for integrating and responding to various developmental and environmental stimuli. mdpi.comresearchgate.net

Connections between L-Proline Metabolism and Nucleotide Synthesis

The metabolic pathways of L-proline are intricately linked with the synthesis of nucleotides, a fundamental process for cell proliferation and survival. This connection is primarily facilitated through the pentose phosphate pathway (PPP), a crucial route for generating precursors for nucleotide biosynthesis. The synthesis of proline from its precursor, Δ1-pyrroline-5-carboxylate (P5C), is a key regulatory node in this process. This reaction, catalyzed by pyrroline-5-carboxylate reductase (PYCR) enzymes, utilizes NADPH as a reducing agent, thereby oxidizing it to NADP+. uthsc.eduplos.org

The resulting increase in the NADP+/NADPH ratio stimulates the oxidative arm of the PPP. uthsc.eduplos.org The primary function of the oxidative PPP is to produce ribose-5-phosphate (B1218738) and generate NADPH. Ribose-5-phosphate is the direct precursor for phosphoribosyl pyrophosphate (PRPP), an essential molecule for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. uthsc.eduresearchgate.net Consequently, by driving the PPP, active L-proline biosynthesis directly supports the production of the building blocks for DNA and RNA. uthsc.edu

This proline-nucleotide synthesis axis is particularly significant in highly proliferative cells, such as cancer cells. plos.orgfrontiersin.org In many malignancies, the upregulation of PYCR1 and the subsequent increase in proline synthesis are critical for sustaining rapid growth, not only by providing proline for protein synthesis but also by ensuring a steady supply of nucleotides for DNA replication. plos.orgunimi.itplos.org The "proline cycle," which involves the mitochondrial oxidation of proline to P5C by proline dehydrogenase (PRODH) and the cytosolic reduction of P5C back to proline by PYCR, creates a shuttle that can transfer redox potential between cellular compartments. uthsc.eduplos.org This cycling helps maintain the pyridine (B92270) nucleotide balance necessary to support anabolic pathways, including nucleotide synthesis. plos.orgunimi.it

Disease Contexts and Clinical Manifestations

Alterations in L-Proline Metabolism in Human Diseases (e.g., Hyperprolinemia Type I, Schizophrenia, Cancer)

Disruptions in the delicate balance of L-proline metabolism are implicated in several human diseases, ranging from rare inherited metabolic disorders to complex psychiatric conditions and cancer.

Hyperprolinemia Type I (HPI) is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX). nih.govwikipedia.orgrarediseases.org This enzyme catalyzes the first and rate-limiting step in proline catabolism. oup.com Its deficiency leads to an accumulation of L-proline in the blood and cerebrospinal fluid, with levels typically 3 to 10 times higher than normal. plos.orgmedlineplus.gov While some individuals with HPI are asymptomatic, the condition has been associated with a range of neurological and psychiatric manifestations, including seizures, intellectual disability, and an increased risk for schizophrenia. uthsc.eduwikipedia.orgrarediseases.orgmedlineplus.gov

Schizophrenia: A significant link has been established between schizophrenia and the PRODH gene, located on chromosome 22q11.2, a region associated with a high risk for the disorder. plos.orgpnas.org Alterations in PRODH function, leading to dysregulated proline levels, are considered a risk factor. plos.orgnih.gov Both missense mutations that decrease PRODH activity (leading to hyperprolinemia) and functional polymorphisms that increase its activity have been associated with schizophrenia. plos.orgoup.com Elevated proline concentrations can disrupt neurotransmission by affecting the glutamatergic system, where proline acts as a weak agonist at glutamate (B1630785) receptors, and by potentially inhibiting the synthesis of the inhibitory neurotransmitter GABA. uthsc.eduresearchgate.netfrontiersin.org

Cancer: Many types of cancer exhibit reprogrammed metabolism to fuel their rapid proliferation and survival. A key feature of this reprogramming is the upregulation of L-proline biosynthesis. unimi.itplos.org The enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1), which catalyzes the final step in proline synthesis, is one of the most consistently overexpressed metabolic enzymes in a wide range of human cancers, including colorectal, breast, liver, and lung cancer. researchgate.netunimi.itplos.orgmdpi.com High PYCR1 expression is often correlated with poor prognosis and tumor aggressiveness. researchgate.netplos.org This elevated proline synthesis supports tumorigenesis by providing a substrate for protein synthesis, maintaining redox homeostasis, and crucially, by fueling the pentose phosphate pathway to generate nucleotides for DNA synthesis. unimi.itplos.orgresearchgate.net

Table 1: Overview of L-Proline Metabolism Alterations in Human Diseases

| Disease | Affected Gene/Enzyme | Metabolic Consequence | Associated Clinical Manifestations |

| Hyperprolinemia Type I | PRODH / Proline Dehydrogenase (POX) deficiency wikipedia.orgklarity.health | Elevated plasma and CSF L-proline levels medlineplus.gov | Often asymptomatic; may include seizures, intellectual disability, schizophrenia risk uthsc.edumedlineplus.gov |

| Schizophrenia | PRODH functional polymorphisms/mutations plos.orgpnas.org | Dysregulated L-proline levels (high or low) | Psychosis, cognitive deficits; altered glutamatergic and GABAergic signaling plos.orgresearchgate.netfrontiersin.org |

| Cancer | Upregulation of PYCR1 / PYCR1 enzyme researchgate.netplos.org | Increased L-proline biosynthesis and proline cycle activity researchgate.net | Supports tumor proliferation, survival, and metastasis unimi.itplos.orgresearchgate.net |

PTH-Related Disorders and Potential Influence of L-Proline Dynamics (e.g., Hyperparathyroidism, Hypoparathyroidism)

Parathyroid hormone (PTH) is a principal regulator of calcium and phosphate homeostasis, with its primary actions on bone and kidney. oup.com Its influence on L-proline dynamics is predominantly linked to its effects on bone metabolism, specifically the synthesis and degradation of collagen, the most abundant protein in the bone matrix and exceptionally rich in proline and hydroxyproline residues.

In Hyperparathyroidism , excessive PTH secretion leads to increased bone turnover. oup.com PTH stimulates osteoclast-mediated bone resorption, the process of breaking down bone tissue. oup.com This catabolic action releases components of the bone matrix, including large amounts of hydroxyproline and proline, into the circulation. Consequently, elevated urinary excretion of hydroxyproline is a well-established biochemical marker of increased bone resorption and PTH activity. oup.comnih.govoup.com Furthermore, PTH can directly act on osteoblast-like cells to increase the uptake of L-proline. nih.govoup.com This action is thought to support the synthesis of collagen for new bone formation, a process that is tightly coupled with resorption. researchgate.netnih.gov Thus, in hyperparathyroidism, the dynamics of proline and its hydroxylated form are significantly altered, reflecting the high state of bone remodeling.

In Hypoparathyroidism , deficient PTH secretion results in decreased bone turnover. This leads to reduced bone resorption and formation. Consequently, one would expect lower levels of urinary hydroxyproline, reflecting the diminished rate of collagen breakdown. While the direct impact on plasma L-proline levels is less clearly documented, the fundamental relationship between PTH and collagen metabolism suggests that the dynamics of proline availability and utilization in bone tissue are subdued in this state. nih.gov Inactivating mutations in the PTH gene itself can lead to hypoparathyroidism, underscoring the genetic basis of this disorder. nih.gov

L-Proline's Role in Pathogenic Protist Biology (e.g., Trypanosoma cruzi)

For the pathogenic protist Trypanosoma cruzi, the causative agent of Chagas disease, L-proline is not merely a building block for proteins but a central metabolite for energy production, differentiation, and survival. plos.orgportlandpress.complos.org The parasite's metabolism is remarkably adapted to its different environments in the mammalian host and the insect vector.

In the insect vector, T. cruzi relies heavily on L-proline as its main carbon and energy source. plos.orgnih.gov The parasite possesses specific transport systems to efficiently take up proline from the insect's hemolymph. portlandpress.comimrpress.com Proline is catabolized in the mitochondrion through a pathway initiated by proline dehydrogenase (TcPRODH). portlandpress.complos.orgnih.gov This oxidation process provides reducing equivalents that fuel the electron transport chain for ATP synthesis, fulfilling the parasite's energy demands. portlandpress.comnih.gov

Beyond its role in energy metabolism, L-proline is critical for several key biological processes in T. cruzi:

Differentiation: Proline is essential for the transformation (metacyclogenesis) of non-infective epimastigote forms into infective trypomastigote forms in the insect vector. portlandpress.complos.org It is also involved in the differentiation that occurs within the mammalian host. plos.orgplos.org

Host Cell Invasion: The energy derived from proline metabolism is crucial for the parasite to actively invade host cells. plos.org

Stress Resistance: Intracellular proline accumulation helps protect the parasite against oxidative stress, a challenge it faces within the host's immune response. plos.orgplos.org Overexpression of a proline transporter, leading to higher intracellular proline, confers increased resistance to reactive oxygen species and trypanocidal drugs. plos.org

Given its central role in parasite viability and virulence, the pathways of proline metabolism in T. cruzi are considered promising targets for the development of new therapeutic agents against Chagas disease. plos.org

Immunomodulatory Effects of PTH and Potential Link to L-Proline Metabolism

Parathyroid hormone (PTH) is recognized for its potential to modulate the immune system. Receptors for PTH have been identified on the surface of leukocytes, providing a direct mechanism for the hormone to influence immune cell function. nih.gov Clinically, high levels of PTH, such as those seen in patients with secondary hyperparathyroidism due to chronic kidney disease, have been implicated in the immune dysfunction associated with uremia. nih.gov

L-proline metabolism is also an important regulator of immune responses. creative-proteomics.com Immune cells, such as macrophages and T cells, utilize proline for various functions. The degradation of proline by PRODH can generate reactive oxygen species (ROS) that act as signaling molecules, influencing inflammatory pathways like NF-κB and promoting the polarization of macrophages towards an M2 (anti-inflammatory/pro-repair) phenotype. creative-proteomics.com Conversely, proline and its metabolic intermediates can also exert immunosuppressive effects, for instance, by inhibiting T cell activity, which can create a microenvironment that allows tumors to evade immune surveillance. creative-proteomics.com

Neurotransmission and L-Proline as a Putative Neuromodulator

L-proline is increasingly recognized as a neuroactive molecule within the central nervous system (CNS), where it functions as a putative neuromodulator, particularly influencing the glutamatergic system. plos.orgfrontiersin.orgfrontiersin.org While it does not have its own dedicated class of receptors like classical neurotransmitters, L-proline fulfills several criteria for a neurotransmitter, including its synthesis in the brain, release upon neuronal stimulation, and the presence of specific high-affinity transporters. frontiersin.orgnii.ac.jp

The primary mechanism of proline's neuromodulatory action appears to be its interaction with the glutamatergic synapse. frontiersin.org L-proline can act as a weak partial agonist at ionotropic glutamate receptors, including NMDA and AMPA receptors. uthsc.edufrontiersin.orgbiorxiv.org At physiological concentrations, it may potentiate glutamatergic transmission, but at the high concentrations seen in disorders like hyperprolinemia, it can lead to direct receptor activation and potential excitotoxicity. frontiersin.orgresearchgate.netfrontiersin.org This dysregulation of glutamate signaling is thought to contribute to the neurological symptoms, such as seizures and cognitive deficits, observed in patients with proline metabolic disorders. uthsc.eduresearchgate.netfrontiersin.org

The role of L-proline as a neuromodulator is further supported by the existence of a brain-specific, high-affinity L-proline transporter, PROT (encoded by the SLC6A7 gene). frontiersin.orgnih.gov This transporter is a member of the Na+/Cl− dependent neurotransmitter transporter family and is strategically located in the presynaptic terminals of a subpopulation of glutamatergic neurons. frontiersin.orgnih.gov The function of PROT is to rapidly clear proline from the synaptic cleft, thereby controlling its extracellular concentration and modulating its effect on synaptic transmission. frontiersin.org The disruption of proline transport is associated with neurological conditions, highlighting the importance of tightly regulating proline levels in the brain. researchgate.net

Table 2: Summary of L-Proline's Role as a Putative Neuromodulator

| Feature | Description |

| Classification | Putative neuromodulator; non-classical neurotransmitter. plos.orgnii.ac.jp |

| Primary Target System | Glutamatergic neurotransmission. frontiersin.org |

| Mechanism of Action | Weak partial agonist at NMDA and AMPA glutamate receptors; modulates glutamatergic synapse activity. uthsc.edufrontiersin.orgbiorxiv.org |

| Transport/Regulation | Cleared from the synapse by the high-affinity proline transporter PROT (SLC6A7), located in presynaptic glutamatergic terminals. frontiersin.orgnih.gov |

| Pathophysiological Role | Elevated levels (hyperprolinemia) are linked to excitotoxicity, seizures, and cognitive deficits, potentially contributing to schizophrenia pathophysiology. uthsc.eduresearchgate.netfrontiersin.org |

Advanced Research Methodologies for Pth and L Proline Interrogation

Spectroscopic and Chromatographic Techniques for L-Proline Analysis and Quantification

The precise analysis and quantification of L-proline and its derivatives are crucial for understanding their roles in various biological processes. Researchers employ a suite of sophisticated spectroscopic and chromatographic techniques to achieve high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for L-Proline and Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of amino acids like L-proline in diverse samples, including food and biological fluids. myfoodresearch.com However, the inherent polarity of some amino acids can lead to insufficient retention on commonly used reversed-phase HPLC columns. myfoodresearch.com To overcome this, derivatization techniques are frequently employed, either before (pre-column) or after (post-column) separation. myfoodresearch.comtandfonline.com For instance, a method using 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-Cl) for post-column derivatization allows for the specific detection of proline and hydroxyproline (B1673980). tandfonline.com This method demonstrates linearity over a wide range, from 7.6 pmol to 7600 pmol for trans-4-hydroxy-L-proline. tandfonline.com Another approach involves pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F), which enables fluorometric determination of proline in honey with low limits of detection (LOD) and quantification (LOQ) of 5 fmol and 16 fmol, respectively. rsc.org HPLC can also be used to separate chiral isomers, such as D-proline from L-proline, by using a chiral chromatographic column after derivatization with benzoyl chloride. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful platform for the analysis of L-proline and its derivatives, often requiring derivatization to increase volatility. pensoft.netnih.gov A common method involves esterification followed by acylation to produce derivatives suitable for GC-MS analysis. nih.gov For example, 4-hydroxyproline (B1632879) can be derivatized to N,O-trifluoroacetyl methyl 4-hydroxy-L-proline (N,O-TFA-Hyp) or N-trifluoroacetyl methyl 4-hydroxy-L-proline (N-TFA-Hyp) for measurement of collagen synthesis. nih.gov GC-MS has been successfully used to quantify L-proline in various plant mixtures, where it was identified as a predominant amino acid. pensoft.net Furthermore, GC-MS is instrumental in studying the conversion of γ-glutamyl peptides to pyroglutamate (B8496135) (5-oxo-proline), a derivative of proline. mdpi.com

Table 1: Comparison of HPLC and GC-MS Techniques for L-Proline Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and mass-to-charge ratio. |

| Derivatization | Often required for detection (e.g., NBD-F, NBD-Cl, benzoyl chloride). tandfonline.comrsc.orggoogle.com | Generally required to increase volatility (e.g., esterification, acylation). nih.govnih.gov |

| Common Applications | Quantification in food, biological fluids; chiral separation. myfoodresearch.comgoogle.com | Analysis of plant extracts, collagen synthesis studies, metabolic conversion studies. pensoft.netnih.govmdpi.com |

| Sensitivity | High, with detection limits in the fmol to pmol range. tandfonline.comrsc.org | High sensitivity and specificity. nih.gov |

Voltammetric and Chemosensor-Based Methods for L-Proline Detection

Electrochemical methods, particularly voltammetry, provide a simple, rapid, and cost-effective alternative for L-proline detection. mdpi.comelectrochemsci.org One such method utilizes a glassy carbon electrode modified with a layered double hydroxide (B78521) (LDH) compound in the presence of hydrogen peroxide. mdpi.com This non-enzymatic sensor exhibits a linear response to L-proline in the range of 125 µmol L⁻¹ to 3200 µmol L⁻¹, with a limit of detection (LOD) of 85.0 µmol L⁻¹. mdpi.comresearchgate.net Another approach involves the electropolymerization of an acidic dye on a glassy carbon electrode, which shows excellent electrocatalytic activity towards the oxidation of proline. electrochemsci.org This sensor has a wide linear range from 1 to 1500 μM and a low detection limit. electrochemsci.org

Chemosensors offer another avenue for the selective detection of L-proline. A colorimetric method based on a Meldrum's acid-furfural conjugate (MAFC) allows for the selective detection of proline at pH 11, with a linear measurement range of 100–700 µM and an LOD of 11 µM. mdpi.comresearchgate.net This selectivity is attributed to a ring-opening reaction upon the nucleophilic addition of the cyclic amine of proline. mdpi.com Other chemosensors have been developed based on the aldol (B89426) reaction catalyzed by proline. mdpi.com For specific detection of hydroxyproline, a rhodamine-based chemosensor has been developed that exhibits a "turn-on" fluorescence signal. acs.org

Table 2: Performance of Voltammetric and Chemosensor-Based Methods for L-Proline

| Method | Sensor/Chemosensor | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Voltammetry | Glassy Carbon Electrode with LDH and H₂O₂ | 125–3200 µmol L⁻¹ | 85.0 µmol L⁻¹ | mdpi.comresearchgate.net |

| Voltammetry | Poly-ACBK/GCE | 1–1500 µM | Not specified | electrochemsci.org |

| Colorimetric Chemosensor | Meldrum's Acid-Furfural Conjugate (MAFC) | 100–700 µM | 11 µM | mdpi.com |

Nuclear Magnetic Resonance (NMR) and X-ray Diffraction for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for the structural elucidation of L-proline and its derivatives in solution. nih.govresearchgate.net It provides detailed information about the chemical environment of atoms within a molecule, which is essential for confirming molecular structures and studying conformational changes. nih.govnih.gov For example, NMR was crucial in confirming the reaction sequence in a chemosensor-based detection method for proline, which involved a ring-opening reaction. mdpi.com NMR has also been used to study the structure of proline-containing dipeptides and to investigate the metabolism of L-proline in brain tissue slices using stable isotope labeling. nih.govnih.gov

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline materials, including L-proline and its derivatives. scribd.comiucr.orgacs.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles. scribd.comiucr.org The structure of poly-L-proline has been determined using X-ray and optical diffraction methods, revealing a hexagonal cell arrangement. iucr.org XRD has also been employed to determine the crystal structures of multicomponent phases of (S)-ibuprofen and L-proline. acs.orgcardiff.ac.uk

Isotopic Labeling and Flux Analysis in L-Proline Metabolic Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of L-proline within biological systems. creative-proteomics.com By introducing molecules containing stable isotopes (e.g., ¹³C or ¹⁵N) into a system, researchers can follow their incorporation into various metabolites, providing insights into metabolic pathways and fluxes. nih.govcreative-proteomics.com For instance, stable isotope labeling with [1-¹³C]glucose and [1,2-¹³C]acetate, followed by NMR spectroscopy and LC-MS analysis, has been used to study the impact of L-proline on brain energy metabolism. nih.gov This study revealed that L-proline increased mitochondrial activity at the expense of glycolysis. nih.gov

Metabolic flux analysis quantifies the rates of metabolic reactions within a network, providing a dynamic view of cellular metabolism. When combined with isotopic labeling, it becomes a potent tool for understanding how genetic or environmental perturbations affect metabolic pathways. embopress.org In the context of L-proline, flux analysis can elucidate the contributions of different synthesis and degradation pathways. bioone.org For example, studies have shown that proline metabolism is interconnected with the pentose (B10789219) phosphate (B84403) pathway and glutamate-glutamine metabolism. bioone.org Enhanced flux potential analysis, which links enzyme expression levels to metabolic flux, has been used to predict fluxes in the proline synthesis pathway. embopress.org

A notable challenge in stable isotope labeling with amino acids in cell culture (SILAC) is the metabolic conversion of heavy arginine to heavy proline, which can compromise quantitative proteomic analyses. acs.orgnih.gov To mitigate this, researchers have developed strategies such as supplementing the culture medium with unlabeled L-proline, which has been shown to prevent this conversion without affecting the labeling of arginine. nih.gov

Genetic and Molecular Approaches for Studying PTH and L-Proline Pathways

Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq)

Quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-Seq) are indispensable tools for investigating the genetic regulation of parathyroid hormone (PTH) and L-proline metabolic pathways. nih.govnih.gov

qRT-PCR allows for the precise quantification of the expression levels of specific genes. It has been used to demonstrate that PTH downregulates the gene transcription of dentin matrix protein 1 (DMP1) in cementoblasts. nih.gov In studies of secondary hyperparathyroidism, qRT-PCR has shown that inhibition of the peptidyl-prolyl isomerase Pin1 leads to increased PTH mRNA levels. jci.org Furthermore, qRT-PCR is used to validate the results obtained from broader transcriptomic analyses like RNA-Seq. nih.gov

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, enabling the identification of all genes that are differentially expressed under specific conditions. nih.govfrontiersin.org In cementoblasts, RNA-Seq analysis revealed that PTH treatment led to the significant upregulation of 477 genes and downregulation of 316 genes. nih.gov This technique has been instrumental in identifying genes mutually regulated by both PTH and 1,25(OH)₂D₃, many of which are linked to bone and tooth homeostasis. nih.gov In the context of L-proline, RNA-Seq analysis of salt-stressed potatoes identified numerous differentially expressed genes (DEGs) involved in the proline metabolic pathway, most of which were significantly upregulated. nih.gov This analysis also helped to identify potential transcription factor-hub genes that regulate proline metabolism. nih.gov

Mutagenesis and Gene Knockdown/Knockout Models (e.g., CRISPR/Cas9)

The investigation of Parathyroid Hormone (PTH) and L-proline signaling and function has been significantly advanced by the use of mutagenesis and gene knockdown/knockout models, with CRISPR/Cas9 technology emerging as a particularly powerful tool. These methodologies allow for the precise disruption or alteration of specific genes to elucidate their roles in cellular and physiological processes.

Site-directed mutagenesis has been employed to alter specific amino acid residues in the PTH receptor (PTH1R) and in the PTH molecule itself. For instance, proline-rich motifs within the C-terminus of the PTH1R have been mutated to study their role in signal transduction. nih.gov Similarly, a homozygous mutation leading to the substitution of serine with proline at the first position of mature PTH has been shown to result in the secretion of a biologically inactive pro-hormone, causing hypocalcemia. pnas.org Studies have also involved mutating the processing site of a chimeric protein containing the PTH propeptide to understand its role in secretory sorting. biologists.com

Gene knockout models, particularly those generated using CRISPR/Cas9, have been instrumental in defining the function of genes related to PTH and L-proline. CRISPR/Cas9 technology facilitates the creation of double-strand breaks at targeted genomic locations, leading to gene disruption. scbt.com This technology has been used to create knockout cell lines for PTH1R in human embryonic kidney (HEK293) cells and other cell lines to study receptor function. editxor.comorigene.com Commercially available CRISPR/Cas9 knockout plasmids and AAV vector sets for PTH1R are available, simplifying the process for researchers. scbt.combiocat.com

Animal models with targeted gene deletions have provided crucial insights into the in vivo roles of these molecules. For example, knockout mice for the L-proline transporter PROT (Slc6A7) exhibit altered glutamatergic synapse biochemistry and behavioral changes. nih.gov Similarly, mice with a targeted deletion of the PTH-related peptide (PTHrP) gene display a form of dyschondroplasia due to altered chondrocyte proliferation and differentiation. um.es The development of gene knockout mice for various genes has become a standard approach for target validation and understanding the biological functions of gene products. nih.gov

These genetic tools, from specific mutations to whole-gene knockouts, are essential for dissecting the complex molecular mechanisms underlying PTH and L-proline action. They allow researchers to establish causal links between specific genes and observed phenotypes, driving forward our understanding of their physiological significance.

Receptor Binding Assays and Functional Characterization of PTH1R Mutants

The functional characterization of Parathyroid Hormone Receptor 1 (PTH1R) and its mutants relies heavily on a variety of sophisticated research methodologies, including receptor binding assays and cell-based functional assays. These techniques are crucial for understanding how mutations affect ligand binding, receptor activation, and downstream signaling pathways.

Receptor binding assays are fundamental for determining the affinity of PTH and PTH-related protein (PTHrP) for PTH1R. These assays often use radiolabeled ligands, such as 125I-PTH(1–34), to quantify binding to intact receptors on cell membranes or to purified receptor domains. nih.gov Competition assays, where unlabeled peptides compete with a labeled tracer, are used to assess the binding affinity of various ligands and mutants. pnas.org Non-radioactive methods, like the AlphaScreen assay, are also employed to study the interaction between PTH1R's extracellular domain (ECD) and its ligands. nih.govpnas.org